N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine
Overview
Description
N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a tetrazoloquinoxaline derivative that has shown promising results in various studies due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine is not fully understood, but it is believed to act on the NMDA receptor in the brain. This receptor plays a key role in memory and learning, and the compound has been shown to enhance the function of this receptor. It has also been shown to increase the release of certain neurotransmitters, which may contribute to its positive effects on memory and learning.
Biochemical and physiological effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a key process involved in memory and learning. It has also been shown to increase the levels of certain proteins in the brain that are involved in synaptic plasticity. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine in lab experiments is its ability to enhance long-term potentiation, which is a key process involved in memory and learning. It has also been shown to have anti-inflammatory effects, which may be useful in studying the mechanisms of neurological disorders. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo. Additionally, the optimal dosage and administration methods for the compound have not yet been established.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine. One area of interest is in exploring its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is in studying the optimal dosage and administration methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects. Overall, this compound shows promise as a potential therapeutic agent in the field of neuroscience.
Scientific Research Applications
N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine has been studied for its potential applications in various scientific research fields. One of the main areas of interest is in the field of neuroscience, where this compound has been shown to have a positive effect on memory and learning. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)tetrazolo[1,5-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2/c1-2-4-11-10(3-1)17-14(15-18-19-20-21(11)15)16-9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYZCGSZIJESRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N5C3=NN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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